molecular formula C18H22FN3O3 B2388985 2-Ethoxy-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705102-47-1

2-Ethoxy-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2388985
CAS No.: 1705102-47-1
M. Wt: 347.39
InChI Key: ZRCXYASEZAEJHG-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a synthetic small molecule featuring the 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties and prevalence in medicinal chemistry . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. The 1,2,4-oxadiazole pharmacophore is found in several commercially available drugs and is the subject of extensive investigation in drug discovery . Specifically, derivatives similar to this compound have demonstrated significant potential as investigational tools in neuroscience, particularly as inhibitors of the SLACK (KNa1.1, Slo2.2) potassium channel . Gain-of-function mutations in the KCNT1 gene that encodes this channel are linked to severe, pharmacoresistant infantile epilepsies such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Small-molecule inhibitors targeting this channel represent a promising approach for elucidating the underlying pathology of these channelopathies and for developing new therapeutic strategies. Furthermore, 1,2,4-oxadiazole-based compounds are actively researched in oncology, with some derivatives functioning as inhibitors of key signaling pathways, such as the Sonic Hedgehog (Smo) pathway, which is aberrantly activated in various cancers . The structure of this compound, which incorporates a fluorophenyl group and a piperidine moiety, is designed to optimize interactions with biological targets and improve pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or probe for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro pharmacological assays.

Properties

IUPAC Name

2-ethoxy-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-2-24-12-17(23)22-9-5-6-13(11-22)10-16-20-18(21-25-16)14-7-3-4-8-15(14)19/h3-4,7-8,13H,2,5-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCXYASEZAEJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique structure comprising an ethoxy group, a piperidine ring, and a 1,2,4-oxadiazole moiety. The presence of the 2-fluorophenyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of antimicrobial properties. The oxadiazole scaffold has been associated with activity against various bacterial strains and fungi. Studies have shown that modifications to the oxadiazole ring can enhance antimicrobial potency, suggesting that this compound may possess similar properties due to its structural components .

Anticancer Properties

The compound's potential as an anticancer agent is supported by findings that 1,2,4-oxadiazole derivatives can induce cytotoxic effects in cancer cell lines. For instance, research has demonstrated that specific substitutions on the oxadiazole ring can enhance cytotoxicity against multidrug-resistant (MDR) cancer cells . The mechanism often involves the modulation of apoptotic pathways or inhibition of key enzymes involved in cancer progression.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The 1,2,4-oxadiazole moiety may facilitate binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects including antimicrobial and anticancer activities.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the lipophilicity and size of substituents on the oxadiazole ring are crucial for enhancing biological activity. For example:

  • Lipophilic Groups : Substituents that increase lipophilicity tend to enhance the compound's potency.
  • Size Considerations : Larger substituents may hinder activity if they disrupt optimal binding interactions with biological targets .

Case Studies

Several studies have evaluated compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that certain oxadiazole derivatives exhibited submicromolar potency against cancer cell lines by inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a potential application for treating infections .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 2-Ethoxy-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have been tested against various cancer cell lines. The National Cancer Institute (NCI) has evaluated such compounds for their ability to inhibit cell growth.

CompoundCell Line TestedMean GI50 (μM)TGI (μM)
2-Ethoxy-1-(3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl)A54915.7250.68

These results suggest a promising avenue for the development of new anticancer agents based on this compound's structure .

Neurological Disorders

The piperidine structure within the compound has been linked to potential therapeutic effects in treating neurological disorders. Compounds with similar structures have shown efficacy as analgesics and in the treatment of neuropathic pain by acting on nociceptin/orphanin FQ receptors . This indicates that derivatives of this compound could be explored for similar applications.

Soluble Guanylate Cyclase Stimulation

Research has highlighted the role of soluble guanylate cyclase (sGC) stimulators in treating pulmonary hypertension. Compounds structurally related to this compound have been identified as potential sGC stimulators . This application underscores the compound's versatility in addressing cardiovascular conditions.

Metabolic Syndrome Treatment

The compound's potential in treating metabolic syndrome is noteworthy. Similar compounds have been shown to inhibit enzymes linked to metabolic disorders such as type 2 diabetes and obesity . The inhibition of 11β-hydroxysteroid dehydrogenase type 1 is particularly relevant for managing these conditions.

Synthesis of Functional Materials

The unique structure of this compound lends itself to applications in material science. Its synthesis can lead to functional materials with specific electronic or optical properties useful in various applications such as sensors or catalysts .

Drug Delivery Systems

Due to its chemical stability and bioactivity profile, this compound could be utilized in drug delivery systems where controlled release is necessary. Research into polymer-based systems incorporating such compounds can enhance therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Variations on the Oxadiazole Ring

  • Target Compound: 2-fluorophenyl at position 3 of the oxadiazole.
  • Analog 1 : 1-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one (CAS 1775402-83-9)
    • Substituted with a 4-fluorophenyl group (para-fluorine), reducing steric effects but maintaining electron-withdrawing properties.
    • Molecular formula: C₂₃H₂₄FN₃O₂; molar mass: 393.45 g/mol; pKa: -0.60.

Modifications on the Piperidine and Ketone Moieties

  • Target Compound: Ethoxy-substituted ethanone at position 1 of the piperidine. The ethoxy group enhances lipophilicity, which may improve membrane permeability.
  • Analog 3: ((3S,5S)-3-(3-(2-ethoxyethyl)-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethyl)phenyl)piperidin-1-yl)(3-hydroxyazetidin-1-yl)methanone Contains a trifluoromethylphenyl group on the piperidine, increasing electronegativity and metabolic stability. Stereochemistry (3S,5S) may confer distinct conformational preferences.
  • Analog 4: 1-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one Substituted with a butanone group, extending the alkyl chain and altering solubility profiles.

Functional Implications

  • Bioactivity : Fluorine substituents (2- or 4-position) may modulate interactions with hydrophobic enzyme pockets or receptors. The trifluoromethyl group in Analog 3 could enhance binding affinity due to its strong electron-withdrawing effects .

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

The synthesis of 2-Ethoxy-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves sequential reactions requiring precise control of temperature, solvent polarity, and catalyst selection. A typical route includes:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a fluorophenyl-substituted acyl chloride under reflux conditions .
  • Step 2: Alkylation of the piperidine moiety using a brominated ethanone derivative in the presence of a base like K₂CO₃ .
  • Step 3: Etherification to introduce the ethoxy group, often employing Williamson synthesis with ethyl iodide .
    Methodological Tips: Optimize yields by monitoring intermediates via HPLC or NMR to confirm purity at each stage .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.3–7.8 ppm) and confirms ethoxy group integration (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) .
  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by resolving residual solvents or unreacted intermediates .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~347.4 for [M+H]⁺) .

Q. How does the fluorine substituent influence the compound’s electronic and steric properties?

The 2-fluorophenyl group introduces:

  • Electron-Withdrawing Effects: Enhances oxadiazole ring stability and modulates reactivity in substitution reactions .
  • Steric Hindrance: The ortho-fluorine position may restrict rotational freedom, affecting binding to biological targets .
    Experimental Validation: Compare reactivity/activity with non-fluorinated analogs via computational (DFT) or kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:

  • Membrane Permeability: Assess logP (logD) to determine hydrophobicity-driven cellular uptake .
  • Metabolic Stability: Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Off-Target Effects: Perform selectivity profiling against related kinases or receptors using competitive binding assays .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Solubility Enhancement: Formulate with co-solvents (e.g., PEG 400) or cyclodextrin complexes .
  • Half-Life Extension: Introduce metabolically stable groups (e.g., replace labile ethoxy with trifluoroethoxy) .
  • Toxicity Screening: Use zebrafish or rodent models to evaluate hepatotoxicity linked to piperidine metabolism .

Q. How can researchers elucidate the reaction mechanism of oxadiazole ring formation under varying conditions?

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated amidoxime intermediates to identify rate-determining steps .
  • In Situ Monitoring: Employ FT-IR or Raman spectroscopy to track intermediate formation (e.g., nitrile oxide intermediates) .
  • Computational Modeling: Simulate transition states using Gaussian or ORCA to identify energetically favorable pathways .

Q. What methods validate the compound’s acidity/basicity in non-aqueous solvents?

  • Potentiometric Titration: Use tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or DMF to determine pKa values .
  • UV-Vis Spectroscopy: Monitor protonation states of the oxadiazole nitrogen atoms via absorbance shifts at ~260 nm .

Data Contradiction Analysis

Q. How to address inconsistencies in spectral data (e.g., NMR splitting patterns)?

  • Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −40°C) can resolve rotational barriers causing signal broadening .
  • Impurity Profiling: Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .

Q. Why do computational docking results sometimes conflict with experimental binding affinities?

  • Conformational Sampling: Enhance molecular dynamics (MD) simulations (>100 ns) to capture flexible piperidine/oxadiazole conformers .
  • Solvent Effects: Include explicit water molecules in docking grids to account for hydrophobic interactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight347.4 g/mol (HRMS)
logP2.8 (Calculated via ChemAxon)
pKa (Oxadiazole NH)3.2 ± 0.2 (Potentiometric in DMF)

Q. Table 2. Synthetic Yield Optimization

StepCondition ChangeYield ImprovementReference
1Reflux → Microwave (80°C)75% → 92%
2K₂CO₃ → Cs₂CO₃60% → 85%

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